molecular formula C13H16BrNO3 B14868112 4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14868112
M. Wt: 314.17 g/mol
InChI Key: LKTZKXMRROIODG-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a brominated aromatic ring, a methoxy group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to further reactions to introduce the pyrrolidine ring and the carboxylic acid group. The reaction conditions often involve the use of catalysts such as iron powder for bromination and various organic solvents for subsequent steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(5-Bromo-2-hydroxyphenyl)-1-methylpyrrolidine-3-carboxylic acid, while reduction of the bromine atom can produce 4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid.

Scientific Research Applications

4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The brominated aromatic ring and the pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the pyrrolidine ring, which can confer different chemical and biological properties compared to compounds with thiazole rings. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H16BrNO3/c1-15-6-10(11(7-15)13(16)17)9-5-8(14)3-4-12(9)18-2/h3-5,10-11H,6-7H2,1-2H3,(H,16,17)

InChI Key

LKTZKXMRROIODG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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